2-Bromo-4-fluoro-1,3-dimethylbenzene

Overview

Description

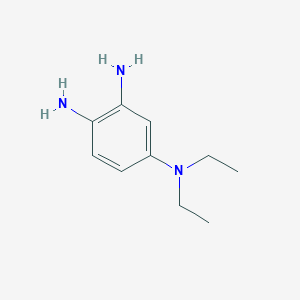

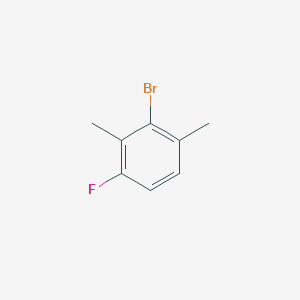

2-Bromo-4-fluoro-1,3-dimethylbenzene is a chemical compound with the molecular formula C8H8BrF and a molecular weight of 203.05 . It is also known by its CAS number: 26829-82-3 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8BrF/c1-5-3-4-7(10)6(2)8(5)9/h3-4H,1-2H3 . This code provides a specific description of the molecule’s structure, including the positions of the bromine, fluorine, and methyl groups on the benzene ring .Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 203.9±35.0 °C and its predicted density is 1.426±0.06 g/cm3 . It is a liquid at room temperature .Scientific Research Applications

Photochemical Reactions :

- 2-Bromo-4-fluoro-1,3-dimethylbenzene participates in photochemical reactions, such as those studied by Voronkov et al. (2013). Their research focused on the photochemical reactions of acyl iodides with aryl halides, including this compound, under UV irradiation, leading to various polymeric products through polycondensation of aryl iodides (Voronkov et al., 2013).

Synthesis of Derivatives :

- The compound is used as a starting material in the synthesis of other chemical derivatives. Guo Zhi-an (2009) discussed the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene from 3,4-dimethylbenzenamine, involving reactions such as diazotization and bromination (Guo Zhi-an, 2009).

Regioselective Bromination and Conversion into Sulfur-Functionalized Benzoquinones :

- Aitken et al. (2016) studied the NBS bromination of 1,4-dimethoxy-2,3-dimethylbenzene, which is closely related to this compound. Their work focused on producing different bromination products and converting them into sulfur-containing quinone derivatives (Aitken et al., 2016).

Synthesis of 2-Fluoro-4-bromobiphenyl :

- Research by Qiu et al. (2009) provides insights into the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing certain pharmaceuticals. Their method involves a novel approach using 2-fluoro-4-bromoaniline, which is structurally similar to this compound (Qiu et al., 2009).

Fluorination of Aromatic Compounds :

- Shainyan and Danilevich (2006) explored the electrochemical fluorination of aromatic compounds, including derivatives similar to this compound. Their work highlights the transformation of these compounds under specific electrochemical conditions (Shainyan & Danilevich, 2006).

Enhanced Brightness Emission-Tuned Nanoparticles :

- The research by Fischer et al. (2013) on heterodifunctional polyfluorene building blocks, which include bromo and fluoro groups, is relevant to understanding the applications of this compound in the development of bright and enduring fluorescence brightness nanoparticles (Fischer et al., 2013).

Mechanism of Action

Target of Action

As a derivative of benzene, it likely interacts with various biological targets via electrophilic aromatic substitution .

Mode of Action

The mode of action of 2-Bromo-4-fluoro-1,3-dimethylbenzene involves electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

Given its structural similarity to benzene, it may participate in similar biochemical reactions, such as electrophilic aromatic substitution .

Pharmacokinetics

Its molecular weight of 20305 g/mol suggests that it may have reasonable bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .

Result of Action

As a benzene derivative, it may have similar effects, such as electrophilic aromatic substitution .

Safety and Hazards

The safety information for 2-Bromo-4-fluoro-1,3-dimethylbenzene indicates that it is harmful if inhaled, in contact with skin, and if swallowed. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

Future Directions

properties

IUPAC Name |

3-bromo-1-fluoro-2,4-dimethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF/c1-5-3-4-7(10)6(2)8(5)9/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZHZJWQDQIZGEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B3120643.png)

![1-[(4-Bromophenyl)carbonyl]pyrrole](/img/structure/B3120676.png)

![2-([1,1'-Biphenyl]-2-yloxy)aniline](/img/structure/B3120677.png)